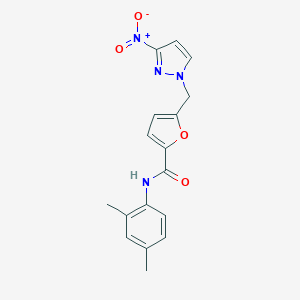
N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide is a chemical compound that has been synthesized for various scientific research applications.
作用机制
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide is not fully understood. However, studies have suggested that it exerts its antifungal activity by inhibiting the synthesis of ergosterol, a component of the fungal cell membrane. It has also been proposed that its anticancer activity may be due to its ability to induce apoptosis, a process of programmed cell death. Additionally, its potential as a treatment for Alzheimer's disease is thought to be due to its inhibition of acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells and fungal strains, as well as inhibit acetylcholinesterase. Additionally, it has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the advantages of using N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide in lab experiments is its potent antifungal and anticancer activity. Moreover, its low toxicity in vitro makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.
未来方向
There are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Additionally, studies could be conducted to evaluate its efficacy in vivo and its potential as a treatment for various diseases. Furthermore, modifications of its chemical structure could be explored to improve its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with 3-nitro-1H-1,2,4-triazole in the presence of a coupling agent. The resulting intermediate is then reacted with 1-adamantanecarboxylic acid chloride to yield the final product.
科学研究应用
N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide has been used in various scientific research applications, including as an antifungal agent, an anticancer agent, and a potential treatment for Alzheimer's disease. Studies have shown that this compound has potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Moreover, N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide has been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
属性
产品名称 |
N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide |
|---|---|
分子式 |
C19H19ClFN5O3 |
分子量 |
419.8 g/mol |
IUPAC 名称 |
N-(4-chloro-2-fluorophenyl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19ClFN5O3/c20-13-1-2-15(14(21)4-13)23-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)25-10-22-17(24-25)26(28)29/h1-2,4,10-12H,3,5-9H2,(H,23,27) |
InChI 键 |
CIHIEARCUKYCOE-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=C(C=C5)Cl)F |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=C(C=C5)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)







![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)
![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)